Cyclomaltoheptaose hydrate
Description
Contextualization within Macrocyclic Oligosaccharide Chemistry
Cyclomaltoheptaose hydrate (B1144303) is a prime example of a macrocyclic oligosaccharide. This classification stems from its structure, which consists of multiple monosaccharide units (oligo-) of glucose (-saccharide) joined to form a large ring (macrocyclic). The native cyclodextrins, which also include alpha-cyclodextrin (B1665218) (α-CD) with six glucose units and gamma-cyclodextrin (B1674603) (γ-CD) with eight, are derived from the enzymatic degradation of starch. nih.gov
The arrangement of the glucose units in cyclomaltoheptaose creates a rigid, cone-like structure. chemicalbook.com The exterior surface of this cone is hydrophilic due to the presence of numerous primary and secondary hydroxyl groups pointing outwards. mdpi.com This allows for hydrogen bonding with water, rendering it water-soluble. chemicalbook.commdpi.com Conversely, the interior cavity is lined with the glycosidic oxygen atoms and C-H groups, creating a non-polar, hydrophobic environment. mdpi.com The size and shape of this cavity are critical determinants of its function. The hydration state of the molecule is also a key aspect, with studies identifying various hydrate forms, such as β-CD·7.5H2O, β-CD·10.41H2O, and β-CD·12H2O, where water molecules are found both inside the cavity and in the interstitial spaces between the macrocycles. nih.goviucr.org
Significance in Supramolecular Chemistry Research
The distinct structural features of cyclomaltoheptaose hydrate make it a cornerstone molecule in the field of supramolecular chemistry. frontiersin.org This branch of chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The hydrophobic cavity of this compound allows it to act as a "host" molecule, encapsulating other "guest" molecules that are sterically and chemically compatible. chemicalbook.comfrontiersin.org
This formation of "inclusion complexes" is a central concept in host-guest chemistry. chemicalbook.com The primary driving force for complexation in aqueous solutions is the substitution of the high-energy water molecules within the cavity by a less polar guest molecule. The process is stabilized by weak intermolecular interactions, including van der Waals forces and hydrogen bonds between the host and guest. mdpi.comnih.gov
| Crystal System | Space Group | Guest Molecule(s) | Host:Guest Stoichiometry | Reference |
| Monoclinic | P2(1) | Water | - | nih.gov |
| Monoclinic | P2(1) | p-Aminobenzoic Acid | 1:1 | nih.gov |
| Triclinic | P1 | o-Aminobenzoic Acid | 2:3 | nih.gov |
| Isomorphous to βCD hydrate | - | Ethylene (B1197577) Glycol, Water | - | nih.gov |
| Isomorphous to βCD hydrate | - | Glycerol, Water | - | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O35.H2O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;/h8-63H,1-7H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSAKCOAFBFODP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of Cyclomaltoheptaose Hydrate
Solution-State Conformational Dynamics
In solution, cyclomaltoheptaose is not a static entity but exhibits considerable conformational flexibility. This dynamic nature is fundamental to its ability to recognize and bind guest molecules.
The individual glucopyranose units that comprise the cyclomaltoheptaose ring are the primary source of its flexibility. While these six-membered rings predominantly exist in the stable ⁴C₁ (chair) conformation, they are not entirely rigid. acs.org
Analysis of Glycosidic Linkage Orientations
The orientation of the individual glucose units relative to one another is defined by the torsion angles of the glycosidic linkages. For an α-1,4-glycosidic bond, the key torsion angles are designated as phi (φ) and psi (ψ).
Phi (φ) is defined by the atoms O5(i) - C1(i) - O4(i+1) - C4(i+1).
Psi (ψ) is defined by the atoms C1(i) - O4(i+1) - C4(i+1) - C5(i+1).
The table below presents typical ranges for the glycosidic torsion angles in oligosaccharides, which provide a framework for understanding the conformational space available to the linkages in cyclomaltoheptaose hydrate (B1144303). The specific values for a given crystal structure can be determined from its crystallographic data.
| Torsion Angle | Definition | Typical Range in α-1,4-linked Glucans |
| Phi (φ) | O5(i) - C1(i) - O4(i+1) - C4(i+1) | 80° to 120° |
| Psi (ψ) | C1(i) - O4(i+1) - C4(i+1) - C5(i+1) | 90° to 130° |
The provided ranges are general for α-1,4-linked glucans and the exact values for cyclomaltoheptaose hydrate can vary slightly between different hydrated crystal forms and with the method of determination.
Solvent-Mediated Conformational Changes
While the solid-state structure of this compound is relatively rigid, in solution, the molecule exhibits greater conformational flexibility. The surrounding solvent, primarily water, plays a critical role in mediating these conformational changes. Molecular dynamics (MD) simulations have become a powerful tool for investigating the dynamic behavior of cyclodextrins in an aqueous environment.
These simulations reveal that the cyclomaltoheptaose molecule in solution is not static. The glycosidic linkages can undergo torsional fluctuations, leading to subtle changes in the shape and size of the macrocyclic cavity. These dynamic changes are often referred to as "breathing" or "puckering" motions of the ring.
The water molecules within the cavity are not passive occupants. There is a continuous exchange between the water molecules inside the cavity and the bulk solvent. This dynamic process is intimately linked to the conformational fluctuations of the cyclodextrin (B1172386). The expulsion of water molecules from the cavity is a key step in the formation of inclusion complexes with guest molecules.
Molecular dynamics studies have shown that the presence of explicit solvent molecules is crucial for accurately modeling the conformational behavior of cyclodextrins. Simulations in the absence of a solvent (in vacuo) or with an implicit solvent model often fail to capture the full range of conformational states observed in solution. This highlights the importance of the direct interactions between the cyclodextrin and the surrounding water molecules in governing its conformational landscape.
The conformational flexibility of cyclomaltoheptaose, mediated by the solvent, is a key determinant of its function as a molecular container. The ability to transiently alter its shape allows it to accommodate a wider variety of guest molecules and facilitates the processes of inclusion and release.
Synthesis and Chemical Derivatization of Cyclomaltoheptaose Hydrate
Regioselective Functionalization Strategies
The differential reactivity of the primary and secondary hydroxyl groups of cyclomaltoheptaose allows for regioselective modifications. The primary hydroxyls at the C-6 position are the most accessible and reactive, while the secondary hydroxyls at C-2 and C-3 are less so, with the C-2 hydroxyls being more acidic and nucleophilic than the C-3 hydroxyls. This hierarchy in reactivity is exploited to achieve selective functionalization.
Primary Hydroxyl Group Modification
Modification at the primary C-6 hydroxyl groups is often the initial step in creating more complex cyclomaltoheptaose derivatives. A common strategy involves the selective tosylation of the primary hydroxyls using p-toluenesulfonyl chloride. This reaction can be controlled to yield mono- or per-6-tosylated cyclomaltoheptaose. The resulting tosylates are excellent leaving groups, facilitating nucleophilic substitution reactions.
For instance, mono-6-(p-toluenesulfonyl)-β-cyclodextrin can be converted to mono-6-azido-6-deoxy-β-cyclodextrin by reaction with sodium azide (B81097). acs.org This azide derivative serves as a versatile intermediate, which can be subsequently reduced to mono-6-amino-6-deoxy-β-cyclodextrin using triphenylphosphine (B44618). acs.org This multi-step synthesis provides a reliable route to introducing a primary amine group at a specific position on the cyclomaltoheptaose rim. acs.org
Direct halogenation at the C-6 position is also achievable. Per-6-bromination can be accomplished by reacting β-cyclodextrin with triphenylphosphine and bromine, while per-6-iodination can be achieved with iodine and triphenylphosphine. nih.gov These halogenated derivatives are stable and can serve as precursors for further functionalization. nih.gov
Secondary Hydroxyl Group Modification
The selective functionalization of the secondary hydroxyl groups is more challenging due to their lower reactivity compared to the primary hydroxyls. However, the C-2 hydroxyls exhibit higher nucleophilicity than the C-3 hydroxyls, allowing for selective modification under specific conditions.
Alkylation of cyclomaltoheptaose in dilute aqueous alkali has been shown to favor substitution at the O-2 position. nih.gov This method has been employed to synthesize mono-2-O-methyl-, -ethyl-, and -allyl-cyclomaltoheptaose. nih.govresearchgate.net Similarly, reaction with oxiranes in the presence of a weak base leads to the formation of 2-O-(2-hydroxyalkyl) derivatives. mdpi.com For example, 2-O-(2-hydroxypropyl)cyclomaltoheptaose and 2-O-(2-hydroxybutyl)cyclomaltoheptaose have been prepared using this approach. mdpi.comnih.govbeilstein-journals.org
Enzymatic catalysis offers another route to regioselective modification of the secondary hydroxyls. The use of proteases, such as alkaline protease from Bacillus subtilis, in anhydrous dimethylformamide has enabled the selective conjugation of non-steroidal anti-inflammatory drugs to the C-2 secondary hydroxyl group via transesterification. acs.org
Modification at the C-3 position is generally more complex and often requires the prior protection of the more reactive C-2 and C-6 hydroxyls. mdpi.com
Per-functionalization and Selective Protection/Deprotection
To achieve more complex substitution patterns, chemists often employ strategies involving the protection of certain hydroxyl groups, followed by the functionalization of the unprotected sites and subsequent deprotection. This allows for the synthesis of precisely substituted cyclomaltoheptaose derivatives.
A notable example is the synthesis of per(2,6-di-O-hydroxypropyl-3-O-methyl)-β-cyclodextrin. This multi-step procedure begins with the selective allylation of the hydroxyl groups at the C-2 and C-6 positions to yield per(2,6-di-O-allyl)-β-cyclodextrin. The remaining C-3 hydroxyls are then methylated using iodomethane. Finally, the allyl groups are converted to hydroxypropyl groups via oxidative hydroboration.
The use of bulky protecting groups like tert-butyldimethylsilyl (TBDMS) is another effective strategy. Heptakis(6-O-t-butyldimethylsilyl)-β-cyclodextrin can be synthesized, which selectively blocks the primary hydroxyls. mdpi.com The secondary hydroxyls can then be functionalized, for example, by benzylation. Subsequent removal of the TBDMS groups with fluoride (B91410) ions exposes the primary hydroxyls for further modification. mdpi.com This protection/deprotection scheme allows for the synthesis of heptakis(6-O-alkyl)-β-cyclodextrins. mdpi.com
Synthesis of Tailored Cyclomaltoheptaose Derivatives
The regioselective functionalization strategies described above are instrumental in the synthesis of a wide array of cyclomaltoheptaose derivatives with tailored properties.
Synthesis of Alkylated and Hydroxypropylated Derivatives
Alkylated and hydroxypropylated cyclomaltoheptaose derivatives are among the most studied. The synthesis of heptakis(2,6-di-O-alkyl)-β-cyclodextrins can be achieved by treating β-cyclodextrin with an alkyl halide in the presence of sodium or barium hydroxide (B78521) in a solvent mixture of dimethyl sulfoxide (B87167) and N,N-dimethylformamide. mdpi.com
Hydroxypropylated derivatives are typically prepared by reacting cyclomaltoheptaose with propylene (B89431) oxide in an aqueous basic solution. The degree of substitution can be controlled by adjusting the reaction time and the molar ratio of the reactants. For instance, a method for synthesizing hydroxypropyl-beta-cyclodextrin involves reacting beta-cyclodextrin (B164692) with propylene oxide in a closed stainless steel high-pressure autoclave in the presence of a basic catalyst and deionized water. This process has been shown to yield a product with a high degree of substitution.
Below is a table summarizing the synthesis of some alkylated and hydroxypropylated cyclomaltoheptaose derivatives:
| Derivative Name | Synthetic Method | Key Reagents | Reference |
| Mono-2-O-methyl-cyclomaltoheptaose | Alkylation in dilute aqueous alkali | Dimethyl sulfate | nih.gov |
| Mono-2-O-ethyl-cyclomaltoheptaose | Alkylation in dilute aqueous alkali | Diethyl sulfate | nih.gov |
| Mono-2-O-allyl-cyclomaltoheptaose | Alkylation in dilute aqueous alkali | Allyl bromide | nih.gov |
| 2-O-(2-hydroxypropyl)cyclomaltoheptaose | Alkylation with oxirane in alkali | Propylene oxide | mdpi.com |
| 2-O-(2-hydroxybutyl)cyclomaltoheptaose | Alkylation with oxirane in alkali | 1,2-Butylene oxide | nih.govbeilstein-journals.org |
| Heptakis(2,6-di-O-alkyl)-β-cyclodextrins | Alkylation in DMSO/DMF | Alkyl halides, NaOH or Ba(OH)₂ | mdpi.com |
| Hydroxypropyl-β-cyclodextrin | Etherification in high-pressure autoclave | Propylene oxide, basic catalyst |
Preparation of Amino- and Thio-functionalized Cyclomaltoheptaose
The introduction of nitrogen- and sulfur-containing functional groups opens up new possibilities for the application of cyclomaltoheptaose. As previously mentioned, mono-6-amino-6-deoxy-β-cyclodextrin hydrochloride can be synthesized in a four-step process starting from the native cyclomaltoheptaose. acs.org This involves selective tosylation at the C-6 position, followed by azide substitution, reduction of the azide to an amine, and finally, treatment with hydrochloric acid. acs.org
Thio-functionalized cyclomaltoheptaose derivatives can be prepared through several synthetic routes. One method involves a three-step process: epoxy activation of β-cyclodextrin, thiosulfate-mediated opening of the oxirane ring, and subsequent reduction of the S-alkyl thiosulfate (B1220275) to a thiol group. nih.gov Another approach is the thiolation of β-cyclodextrin using thiourea (B124793) as the thiol donor in the presence of hydrochloric acid. mdpi.com The successful attachment of the thiol group is confirmed by the appearance of a characteristic peak in the FTIR spectrum. mdpi.com
A different strategy for thiolation involves the reaction of β-cyclodextrin with phosphorus pentasulfide in sulfolane, followed by the addition of triethylamine. nih.gov Thiolated β-cyclodextrins can also be prepared by conjugating cysteamine (B1669678) to oxidized β-cyclodextrin. This is achieved by first oxidizing the cyclodextrin (B1172386) with sodium periodate (B1199274) to introduce carbonyl groups, which then react with the primary amine of cysteamine.
The following table outlines the synthesis of representative amino- and thio-functionalized cyclomaltoheptaose derivatives:
| Derivative Name | Synthetic Method | Key Reagents | Reference |
| Mono-6-amino-6-deoxy-β-cyclodextrin hydrochloride | Four-step synthesis: tosylation, azidation, reduction, acidification | p-Toluenesulfonyl chloride, Sodium azide, Triphenylphosphine, HCl | acs.org |
| Thiol-β-cyclodextrin | Three-step synthesis: epoxy activation, thiosulfate opening, reduction | 1,4-Butanediol diglycidyl ether, Sodium thiosulfate, Reducing agent | nih.gov |
| Thiolated β-cyclodextrin | Thiolation with thiourea | Thiourea, HCl | mdpi.com |
| Thiolated β-cyclodextrin | Thiolation with phosphorus pentasulfide | Phosphorus pentasulfide, Sulfolane, Triethylamine | nih.gov |
| Thiolated β-cyclodextrin | Conjugation of cysteamine to oxidized β-cyclodextrin | Sodium periodate, Cysteamine, Sodium cyanoborohydride |
Conjugation with Other Molecular Entities
The functionalization of cyclomaltoheptaose hydrate (B1144303) through conjugation with other molecules is a key strategy to create derivatives with tailored properties. This involves forming covalent bonds between the cyclodextrin scaffold and various molecular entities, leading to sophisticated supramolecular structures with enhanced functionalities.
One notable area of research is the conjugation of cyclomaltoheptaose with biologically active molecules, such as peptides. For instance, a derivative of cyclomaltoheptaose has been synthesized by coupling it with the tripeptide Ser-His-Asp, which constitutes the catalytic triad (B1167595) of chymotrypsin. nih.gov This synthetic conjugate demonstrated enhanced rates in the hydrolysis of activated esters and in the formation of amide bonds, showcasing the potential of such conjugates to mimic enzymatic activity. nih.gov
The conjugation process can be designed to introduce specific functionalities. For example, monofunctionalized cyclomaltoheptaose derivatives have been prepared by introducing a 5-cyanopentyl group, which is subsequently reduced to an amino group. capes.gov.br This primary amine then serves as a reactive handle for immobilization onto solid supports like silica (B1680970), which is useful for applications such as high-performance liquid chromatography (HPLC). capes.gov.br
Another approach involves the introduction of linker arms to facilitate conjugation. Mono-O-(ω-aminohexyl) derivatives of cyclomaltoheptaose have been synthesized for this purpose. capes.gov.br These derivatives can be immobilized on various surfaces, creating chiral stationary phases for enantioselective separations. The choice of the linker and the position of its attachment on the cyclodextrin ring (O-2, O-3, or O-6 positions) are critical factors that influence the performance of the final conjugate. capes.gov.br
The table below summarizes examples of cyclomaltoheptaose hydrate conjugates and their intended applications.
| Conjugated Moiety | Linkage Chemistry | Resulting Functionality/Application | Reference |
| Ser-His-Asp tripeptide | Amide bond formation | Enzyme mimicry (hydrolysis of esters, amide bond formation) | nih.gov |
| 5-Aminopentyl group | Reduction of a cyanopentyl group | Immobilization on silica for HPLC | capes.gov.br |
| ω-Aminohexyl group | Attachment via ether linkage | Chiral stationary phase for enantioselective HPLC | capes.gov.br |
| Allylamine | Nucleophilic substitution | Functional monomer for polymer synthesis | researchgate.net |
Mechanochemical Approaches in Derivatization
Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding, milling, or shearing), has emerged as a green and efficient alternative for the derivatization of this compound. mdpi.comsemanticscholar.org This solvent-free or low-solvent approach offers several advantages, including reduced waste, lower energy consumption, and the potential for regioselective synthesis. mdpi.com
The solid-state nature of mechanochemical reactions can overcome solubility issues often encountered in traditional solution-phase synthesis of cyclodextrin derivatives. mdpi.com The limited molecular movement in the solid state can lead to the formation of products that are difficult to obtain in solution. mdpi.com
A significant application of mechanochemistry in this field is the synthesis of hyper-crosslinked cyclodextrin polymers, often referred to as "nanosponges". beilstein-journals.org These materials are created by crosslinking cyclodextrin units with a suitable bifunctional chemical. For example, 1,1'-carbonyldiimidazole (B1668759) has been used as a crosslinker in a ball milling process to produce insoluble, nanostructured cyclodextrin polymers. beilstein-journals.org The resulting carbonate-linked nanosponges exhibit a high degree of crosslinking and can be further functionalized. beilstein-journals.org
The reaction conditions in mechanochemical synthesis, such as the molar ratio of reactants, milling time, and frequency, are crucial parameters that determine the properties of the final product. Studies have shown that mechanochemical synthesis can be carried out with different types of cyclodextrins (α, β, and γ) and various crosslinker ratios (e.g., 1:2, 1:4, 1:8 cyclodextrin to crosslinker). beilstein-journals.org
The table below outlines key findings from research on the mechanochemical derivatization of cyclomaltoheptaose.
| Mechanochemical Method | Reactants | Product | Key Findings | Reference |
| Ball Milling | Cyclomaltoheptaose, 1,1'-Carbonyldiimidazole | Hyper-crosslinked cyclodextrin polymer (nanosponge) | Solvent-free synthesis; the resulting polymer is insoluble and can be functionalized. | beilstein-journals.org |
| Ball Milling | Cyclomaltoheptaose, p-Toluenesulfonyl chloride | Regioselective p-toluenesulfonyl-β-cyclodextrin | Solid-state reaction allows for selective derivatization of secondary hydroxyl groups. | mdpi.comsemanticscholar.org |
| Grinding/Milling | Cyclomaltoheptaose, various guest molecules | Inclusion complexes | Efficient formation of inclusion complexes without the need for solvents. | semanticscholar.org |
Mechanochemical methods not only provide a more environmentally friendly route to cyclodextrin derivatives but also enable the synthesis of novel materials with unique structures and properties that are not readily accessible through conventional solution-based chemistry. mdpi.combeilstein-journals.org
Supramolecular Chemistry and Host Guest Interactions of Cyclomaltoheptaose Hydrate
Fundamental Principles of Inclusion Complex Formation
The encapsulation of a guest molecule by cyclomaltoheptaose hydrate (B1144303) in an aqueous solution is not driven by the formation of true covalent bonds but rather by a combination of weaker intermolecular forces and thermodynamic effects. The primary driving force for complexation is the substitution of the high-enthalpy water molecules in the cyclodextrin (B1172386) cavity with a less polar guest molecule. researchgate.net
In an aqueous environment, the cyclomaltoheptaose cavity is occupied by water molecules. nih.gov These cavity-bound water molecules are in an energetically unfavorable state because they cannot form a full complement of hydrogen bonds as they would in bulk water, creating what is often referred to as "high-energy water". nih.govaua.gr The hydrophobic effect is a major contributor to the stability of the inclusion complex. Non-polar guest molecules or the non-polar moieties of guest molecules have low solubility in water and induce the formation of ordered, structured water layers around them, which is entropically unfavorable. nih.gov
While hydrophobic interactions are often considered the primary driving force, other non-covalent interactions play a crucial role in the formation and stabilization of the inclusion complex. researchgate.netaua.gr
Hydrogen Bonding: The outer surface of cyclomaltoheptaose is decorated with primary and secondary hydroxyl groups, making it hydrophilic. oatext.com While the cavity itself is hydrophobic, these hydroxyl groups, particularly those at the rims of the cavity, can form hydrogen bonds with suitable functional groups on the guest molecule. researchgate.netnih.gov Although generally considered a secondary contributor compared to the hydrophobic effect, hydrogen bonding can significantly influence the orientation of the guest within the cavity and provide additional stability to the complex. nih.gov In some cases, an extensive hydrogen-bonding network involving the host, guest, and surrounding water molecules can define the structure of the complex. nih.govnih.gov
The displacement of water molecules from the cyclomaltoheptaose cavity upon guest inclusion is a critical energetic aspect of complex formation. Water molecules within the hydrophobic cavity are enthalpically disadvantaged because they are unable to participate in the extensive hydrogen-bonding network of bulk water. nih.gov This makes them energetically "high-energy" or unstable.
Stoichiometry and Structural Aspects of Inclusion Complexes
The interaction between cyclomaltoheptaose and a guest molecule leads to the formation of a supramolecular assembly with a specific, well-defined architecture. The stoichiometry (host-to-guest molar ratio) and the three-dimensional structure of the complex are determined by the relative sizes, shapes, and chemical properties of the host and guest.
Determining the stoichiometry of an inclusion complex is a fundamental step in its characterization. Several analytical techniques are employed to establish the molar ratio of cyclomaltoheptaose to the guest molecule. While a 1:1 stoichiometry is most common, other ratios such as 1:2, 2:1, and 2:2 (host:guest) are also observed. nih.govscispace.com The formation of 1:2 complexes can occur with certain guests, particularly at high cyclodextrin concentrations. nih.gov The choice of method often depends on the properties of the guest molecule and the desired experimental conditions.
One of the most common methods is Job's plot, or the continuous variation method. scispace.commdpi.com This technique involves preparing a series of solutions where the molar fraction of the host and guest varies while their total molar concentration remains constant. By monitoring a physical property that changes upon complexation (e.g., UV-Vis absorbance), the stoichiometry can be determined from the molar fraction at which the maximum change occurs. scispace.commdpi.com For example, a maximum at a molar fraction of 0.5 indicates a 1:1 complex. scispace.com
Below is a table summarizing common methods for determining the stoichiometry of cyclomaltoheptaose inclusion complexes.
| Method | Principle | Typical Application/Findings | References |
| Job's Plot (Continuous Variation) | A physical property (e.g., absorbance) is measured for solutions of varying host/guest mole fractions at a constant total concentration. The stoichiometry is indicated by the mole fraction at which the maximum change in the property is observed. | Widely used to confirm 1:1 stoichiometry for guests like Hyperoside and Pipemidic Acid. A plot of absorbance change vs. mole fraction peaks at 0.5 for a 1:1 complex. | nih.gov, scispace.com, mdpi.com |
| Phase Solubility Studies | The solubility of a sparingly soluble guest is measured as a function of increasing cyclodextrin concentration. The shape of the resulting phase solubility diagram indicates the stoichiometry. | A linear (AL-type) diagram typically indicates a 1:1 complex. Non-linear diagrams (e.g., B-type) can suggest the formation of higher-order complexes (e.g., 1:2). Used to establish 1:1 stoichiometry for Pipemidic Acid. | nih.gov |
| UV-Visible (UV-Vis) Spectroscopy | Changes in the absorption spectrum of the guest molecule upon addition of cyclodextrin are monitored. Data can be fitted to binding models for different stoichiometries. | Used in titration experiments to determine both stoichiometry and stability constants for complexes. | nih.gov, nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of protons on both the host and guest molecules upon complexation are observed. Titration experiments can be used to determine stoichiometry and binding constants. | 1H NMR is used to confirm complex formation and provides detailed structural information. | nih.gov, nankai.edu.cn |
| Solid-Phase Microextraction (SPME)-HPLC | This chromatographic method can be used to determine the concentration of free (uncomplexed) guest in the presence of cyclodextrin, allowing for the calculation of binding constants for assumed stoichiometries. | Confirmed 1:1 and 1:2 stoichiometries for various aromatic compounds with beta-cyclodextrin (B164692). | nih.gov |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event as the guest is titrated into a solution of the host. The resulting data can be fit to models to determine stoichiometry, binding affinity, enthalpy, and entropy. | Can distinguish between different binding models, such as the formation of both 1:1 and 1:2 complexes for the drug Telmisartan. | nih.gov, nih.gov |
The specific orientation and degree of confinement of a guest molecule within the cyclomaltoheptaose cavity are dictated by a combination of factors, including the guest's size, shape, and polarity, as well as the intermolecular forces at play. The goal is to achieve the most thermodynamically stable arrangement. Spectroscopic techniques like 2D NMR (ROESY) and X-ray crystallography are invaluable for elucidating these structural details in solution and the solid state, respectively. nankai.edu.cn
The orientation of the guest is often such that its most hydrophobic part is deeply embedded within the cavity, maximizing hydrophobic and van der Waals interactions, while any polar or charged groups may remain near the hydrophilic rims or protrude into the bulk solvent. nih.govnih.gov For some molecules, multiple orientations are possible. For instance, the guest eugenol (B1671780) can form complexes with its phenyl ring partially inside the cavity and its hydroxyl and methoxyl groups pointing towards either the wider or narrower rim of the cyclodextrin. nih.gov
In the solid state, cyclomaltoheptaose inclusion complexes can form intricate, extended structures. A common motif is the formation of head-to-head dimers, where two cyclodextrin molecules are associated via hydrogen bonds between their secondary hydroxyl rims, creating an extended cavity capable of accommodating larger or multiple guest molecules. nankai.edu.cnnih.govnih.gov These dimers can then stack to form channel-type structures.
The following table presents examples of different guest molecules and their structural arrangements within cyclomaltoheptaose.
| Guest Molecule | Stoichiometry (Host:Guest) | Guest Orientation and Structural Features | References |
| 4-tert-butyltoluene | 1:1 (forms a 2:2 dimer) | Two host molecules form a head-to-head dimer, which accommodates two guest molecules. The hydrophobic tert-butyl groups are deeply enclosed within the cavities. | nih.gov |
| Bisphenol A (BPA) | 2:2 (in solid state) | A head-to-head cyclodextrin dimer accommodates two BPA molecules. This inclusion leads to extensive desolvation of the cavity. | nankai.edu.cn, researchgate.net |
| N-methylanthranilic acid | 2:1 | Forms a head-to-head channel structure with the guest molecule sandwiched between the cyclodextrin dimers, held by an extensive hydrogen-bonding network. | nih.gov |
| Adamantane (B196018) derivatives (e.g., adm-1-OH) | 2:2 | Two adamantanol guests are deeply buried inside the cavity formed by a head-to-head β-CD pair. | nih.gov |
| Eugenol | 1:1 | The phenyl ring is partially inside the cavity. Two configurations are possible, with the hydroxyl/methoxyl groups pointing towards either the primary or secondary rim. | nih.gov |
Influence of Substituents on Complexation Geometry
The substitution of the hydroxyl groups on the rims of the cyclomaltoheptaose hydrate molecule significantly impacts the geometry and stability of its inclusion complexes. These modifications can alter the host's flexibility, cavity size, and the nature of the non-covalent interactions that drive complexation.
Chemical modifications, such as the introduction of hydroxypropyl or methyl groups, can disrupt the intramolecular hydrogen bond network present in the native cyclodextrin. nih.govnih.gov For instance, methylation at the primary face (the narrower rim) breaks the network of strong hydrogen bonds, leading to greater flexibility of the host. nih.govnih.gov This increased conformational freedom allows the host to better adapt its shape to the guest molecule, resulting in stronger van der Waals interactions and more stable complexes. nih.govnih.gov
Conversely, the size, geometry, and specific functionalities of the substituents themselves contribute directly to the final structure of the host-guest assembly. mdpi.com Studies with adamantane derivatives have shown that the nature of the substituent on the guest molecule dictates the final structural outcome of the complex with β-cyclodextrin. mdpi.com Furthermore, molecular dynamics simulations have revealed that for substituted cyclodextrins like dimethyl-β-cyclodextrin (MBCD), the additional dynamic motions of the substituent groups lead to higher structural fluctuations compared to the unsubstituted host. nih.gov The orientation of the guest within the cavity can also be influenced; for example, plumbagin (B1678898) complexed with 2-O-monohydroxypropyl-β-cyclodextrin (HPBCD) shows a higher frequency of hydrogen bonding compared to other derivatives, leading to greater stability. nih.gov
Thermodynamics and Kinetics of Host-Guest Binding
The formation of a host-guest complex between this compound and a guest molecule is a dynamic equilibrium governed by thermodynamic and kinetic principles. Understanding these factors is crucial for designing and predicting the behavior of these supramolecular systems.
Determination of Association/Stability Constants
The stability of a host-guest complex is quantified by its association constant (Kₐ) or stability constant (Kₛ), which represents the equilibrium constant for the formation of the complex. A higher Kₐ value indicates a more stable complex. Several analytical techniques are employed to determine these constants.
Common methods include:
Spectroscopy (UV-Vis, Fluorescence): Changes in the absorbance or fluorescence spectrum of a guest molecule upon inclusion in the cyclodextrin cavity are monitored at various host concentrations. The data is then fitted to a binding model (e.g., 1:1) to calculate Kₐ. nih.govkaist.ac.kr
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, allowing for the simultaneous determination of the binding constant, enthalpy, and stoichiometry of the interaction. ruc.dkacs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shift changes of the host or guest protons upon complexation are used to determine the binding constant. ROESY NMR can also provide information about the geometry of the inclusion complex. kaist.ac.kr
High-Performance Liquid Chromatography (HPLC): The retention time of a solute on a stationary phase containing immobilized cyclodextrin can be used to calculate the binding constant. nih.govlsu.eduresearchgate.net
Phase Solubility Studies: The increase in the solubility of a poorly soluble guest in the presence of increasing concentrations of cyclodextrin is measured. The association constant can be calculated from the slope of the phase solubility diagram. nih.govsciensage.info
The value of the association constant is highly dependent on the guest molecule, the solvent, and the temperature. For example, the Kₐ for the complex of β-cyclodextrin with anthracene (B1667546) was found to decrease as the concentration of methanol (B129727) in a methanol-water mixture increased. lsu.edu
Table 1: Examples of Association Constants (Kₐ) for this compound (β-CD) Complexes
Enthalpic, Entropic, and Gibbs Free Energy Contributions
The spontaneity of the complexation process is determined by the change in Gibbs free energy (ΔG°), which is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions (ΔG° = ΔH° - TΔS°).
Enthalpy (ΔH°): Represents the change in heat content of the system upon complexation. A negative ΔH° indicates an exothermic process, typically driven by the formation of favorable non-covalent interactions like van der Waals forces and hydrogen bonds between the host and guest. ruc.dk
Entropy (ΔS°): Represents the change in the degree of disorder of the system. A positive ΔS° is favorable and often attributed to the release of high-energy water molecules from the cyclodextrin cavity and from the surface of the guest molecule into the bulk solvent (the hydrophobic effect). researchgate.net
Gibbs Free Energy (ΔG°): A negative ΔG° indicates a spontaneous complexation process. The magnitude of ΔG° is directly related to the association constant (ΔG° = -RTlnKₐ).
Isothermal Titration Calorimetry (ITC) is the primary method for directly measuring these thermodynamic parameters. nih.gov Studies have shown that for native β-cyclodextrin, complexation is often driven by a large negative enthalpy change (favorable), while the entropy change can be slightly unfavorable. ruc.dk However, the balance between enthalpy and entropy is delicate and highly dependent on the specific host-guest pair. For some complexes, the process is driven by favorable changes in both enthalpy and entropy. researchgate.net
Heat Capacity Changes and Their Interpretation
A more detailed thermodynamic insight can be gained by studying the change in heat capacity (ΔCₚ) upon complexation, which is determined by measuring the binding enthalpy at different temperatures. A non-zero ΔCₚ indicates that the enthalpy of binding is temperature-dependent.
A consistently negative ΔCₚ is a characteristic feature of host-guest complex formation in water involving hydrophobic interactions. rsc.org This negative value is primarily interpreted as a consequence of the removal of water molecules from the nonpolar surfaces of the host and guest upon complex formation. The water molecules hydrating these nonpolar surfaces have a different structure and higher heat capacity than bulk water. Their release into the bulk leads to a net decrease in the heat capacity of the system. The magnitude of the negative ΔCₚ is often correlated with the amount of nonpolar surface area buried upon complexation. nih.gov
Studies on modified cyclodextrins have shown a linear dependence of ΔCₚ on the number of substituents, such as hydroxypropyl chains. nih.gov This further supports the interpretation that changes in hydration and dehydration of molecular surfaces are the major contributors to the observed thermodynamic parameters. nih.govnih.gov
Kinetic Studies of Complex Formation and Dissociation
While thermodynamics describes the stability of the final complex, kinetics describes the speed at which it forms (association rate constant, kₒₙ) and breaks apart (dissociation rate constant, kₒff). The association constant is the ratio of these two rates (Kₐ = kₒₙ / kₒff).
These rates can be measured using techniques like:
Stopped-flow spectroscopy: To measure rapid association and dissociation events.
Temperature-jump relaxation: To study the kinetics of systems at equilibrium.
Thermogravimetric analysis: Can be used to study the thermal dissociation of solid-state complexes. akjournals.com
For example, a study on the thermal dissociation of a β-cyclodextrin-cinnamyl alcohol inclusion complex found an activation energy of 161.2 kJ mol⁻¹ for the dissociation process. akjournals.com Molecular dynamics simulations have also been used to investigate the kinetics of complexation, revealing that the rate of conversion between different complex stoichiometries (e.g., 1:1 to 1:2) can be highly temperature-dependent. nih.gov For instance, the conversion rate for a celecoxib/hydroxypropyl-β-cyclodextrin complex was found to increase significantly with a rise in temperature. nih.gov
Multivalent Host-Guest Interactions at Interfaces
Multivalency refers to the simultaneous binding of multiple ligands on one entity to multiple receptors on another. In the context of this compound, this involves attaching multiple cyclodextrin hosts to a surface or scaffold to interact with guest molecules that have multiple binding sites. This approach can lead to a dramatic increase in binding affinity and specificity, a phenomenon known as the avidity or cluster effect.
This compound can be covalently attached to various surfaces, such as gold, silicon, or polymer scaffolds, to create functional interfaces. nih.govacs.orgrsc.orgrsc.org These cyclodextrin-functionalized surfaces can then be used to study multivalent interactions. For example, β-cyclodextrin has been widely used as a scaffold to display multiple copies of carbohydrate ligands (glycotopes) for interaction with proteins called lectins. nih.govrsc.org A heptavalent N-acetyllactosamine ligand built on a β-cyclodextrin scaffold showed a 28-fold increase in potency for binding to the protein galectin-3 compared to the single ligand. nih.gov
The density of the host molecules on the surface is a critical factor in determining the strength and selectivity of multivalent interactions. nih.gov At interfaces, competition between different multivalent ligands can lead to highly selective binding, where a ligand with higher valency can actively displace a bound ligand of lower valency. nih.gov Recently, 2D polymers of β-cyclodextrin have been synthesized, creating sheets with a high density of host cavities. nih.gov These 2D materials exhibit strong multivalent host-guest interactions and have shown high efficacy in binding to biological targets like viruses. nih.gov This demonstrates the powerful potential of engineering multivalent systems at interfaces for applications in sensing, diagnostics, and therapeutics.
Advanced Characterization Methodologies for Cyclomaltoheptaose Hydrate Research
Spectroscopic Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides profound insights into the molecular properties of cyclomaltoheptaose hydrate (B1144303). A suite of spectroscopic methods is employed to probe its structure, the nature of its hydration, and the geometry of host-guest inclusion complexes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of cyclomaltoheptaose and its derivatives in solution and in the solid state. nih.gov It provides detailed information on the conformation of the macrocycle, hydrogen bonding networks, and the precise nature of host-guest interactions.
In ¹H NMR studies of aqueous solutions, the chemical shifts and coupling constants of the hydroxy protons are particularly sensitive probes of structure. nih.gov The O(2)H and O(3)H protons on the wider rim of the cyclodextrin (B1172386) torus are involved in an intramolecular hydrogen bond network, which is confirmed by their small temperature coefficients and slow exchange rates. nih.gov Upon the inclusion of a guest molecule, significant chemical shift changes (Δδ) are observed for the protons lining the cavity, primarily H-3 and H-5, and to a lesser extent, H-6. Protons on the outer surface, such as H-1, H-2, and H-4, are less affected. researchgate.net The magnitude and direction of these shifts provide evidence of complex formation and can be used to deduce the orientation of the guest within the cavity. nih.gov
¹³C NMR spectroscopy, including solid-state techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS), complements ¹H NMR by providing data on the carbon skeleton. nih.govnih.gov The chemical shifts of C-1 and C-4 are correlated with the conformation around the glycosidic linkages, while the C-6 resonance is sensitive to hydrogen-bonding interactions and changes upon dehydration. nih.gov In the solid state, the presence of water enhances molecular mobility, resulting in better-resolved spectra. nih.gov
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Displacements (Δδ) for Cyclomaltoheptaose Hydrate Upon Complexation with a Guest Molecule. Data is illustrative and varies depending on the guest molecule, solvent, and temperature.
| Nucleus | Position | Typical Δδ (ppm) | Rationale for Shift |
|---|---|---|---|
| ¹H | H-3 | Large | Located on the interior of the cavity, directly interacting with the guest. |
| ¹H | H-5 | Large | Located on the interior of the cavity, directly interacting with the guest. |
| ¹H | H-6 | Moderate | Positioned at the narrower rim of the cavity. |
| ¹H | H-1, H-2, H-4 | Small | Located on the exterior surface, minimal interaction with the guest. |
| ¹³C | C-1, C-4 | Moderate | Sensitive to conformational changes in the glycosidic linkage upon inclusion. nih.gov |
| ¹³C | C-3, C-5 | Moderate | Carbons associated with protons lining the cavity. |
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and stoichiometry of this compound and its non-covalent inclusion complexes. Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly well-suited for analyzing these large, thermally labile supramolecular assemblies. nih.govmdpi.com
ESI-MS is widely used for studying inclusion complexes in solution. nih.gov It can detect the intact, non-covalent complex, typically as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. nih.gov The relative abundance of the complex ion can provide insights into the stability of the host-guest association in the gas phase. nih.govacs.org Studies have shown that ESI-MS can be used to verify the 1:1 stoichiometry of complexes and to probe the selectivity of cyclomaltoheptaose for different guest molecules based on a "size-fit" relationship. nih.gov
MALDI-Time-of-Flight (TOF) MS is another powerful tool, especially for the characterization of cyclodextrin derivatives and polymers. mdpi.commdpi.com It allows for the precise determination of molecular mass distribution, degree of substitution, and sample purity. mdpi.com In the analysis of inclusion complexes, MALDI-TOF MS can confirm the formation of 1:1 host-guest species and is useful for monitoring the kinetics of reactions involving cyclodextrins. mdpi.com
Table 2: Common Ions Observed in Mass Spectrometry of Cyclomaltoheptaose (CD) and its Guest (G) Complexes.
| Ion Type | Formula | Ionization Method | Significance |
|---|---|---|---|
| Protonated Host | [CD + H]⁺ | ESI, MALDI | Confirms molecular weight of the free cyclomaltoheptaose. nih.gov |
| Sodiated Host | [CD + Na]⁺ | ESI, MALDI | Commonly observed adduct, confirms host molecular weight. nih.gov |
| Protonated Complex | [CD+G + H]⁺ | ESI | Evidence of a non-covalent 1:1 inclusion complex. |
| Sodiated Complex | [CD+G + Na]⁺ | ESI, MALDI | Evidence of a non-covalent 1:1 inclusion complex. |
UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used method to investigate the formation of inclusion complexes between this compound and guest molecules that possess a suitable chromophore. researchgate.netresearchgate.net While cyclomaltoheptaose itself does not absorb light in the near-UV or visible range, the inclusion of a chromophoric guest into its hydrophobic cavity alters the guest's microenvironment. researchgate.net This change often leads to modifications in the guest's UV-Vis absorption spectrum.
The most common spectral changes observed upon complexation are shifts in the wavelength of maximum absorbance (λ_max) and changes in the molar absorptivity (ε). A shift to a longer wavelength is a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. An increase in absorption intensity is a hyperchromic effect, and a decrease is a hypochromic effect. lew.ro These changes are direct evidence of the interaction between the host and guest. researchgate.netmdpi.com
By systematically varying the concentration of cyclomaltoheptaose while keeping the guest concentration constant, one can use the changes in absorbance to determine key parameters of the complex. The Benesi-Hildebrand method, for instance, involves a double reciprocal plot that can be used to calculate the stoichiometry (typically 1:1) and the association constant (K_a) or stability constant (K_c) of the complex. researchgate.netnih.gov
Table 3: Illustrative UV-Vis Absorbance Data for a Guest Molecule in the Presence of Varying this compound Concentrations. Data is hypothetical, based on a 1:1 complex formation study with a guest concentration of 0.05 mM.
| [Cyclomaltoheptaose] (mM) | Absorbance at λ_max | Change in Absorbance (ΔA) | 1 / [Cyclomaltoheptaose] (M⁻¹) | 1 / ΔA |
|---|---|---|---|---|
| 0 | 0.500 | 0.000 | - | - |
| 2 | 0.550 | 0.050 | 500 | 20.0 |
| 4 | 0.585 | 0.085 | 250 | 11.8 |
| 6 | 0.610 | 0.110 | 167 | 9.1 |
Circular Dichroism (CD) spectroscopy is an exceptionally sensitive technique for studying the chiral structure of cyclomaltoheptaose and its inclusion complexes. While cyclomaltoheptaose is chiral, its own electronic transitions are in the far-UV region. The real power of CD spectroscopy in this context lies in the phenomenon of Induced Circular Dichroism (ICD). mdpi.comacs.org
When an achiral guest molecule with a chromophore is included within the chiral cavity of cyclomaltoheptaose, the electronic transitions of the guest become chirally perturbed. mdpi.com This results in a new CD signal, the ICD signal, which is a direct and unambiguous indicator of complex formation. acs.org The sign (positive or negative) and shape of the ICD spectrum are highly dependent on the geometry of the inclusion complex, specifically the relative orientation of the guest's electronic transition dipole moment with respect to the axis of the cyclodextrin cavity. oup.com
Theoretical models, such as the Kirkwood-Tinoco theory, and empirical rules have been developed to correlate the ICD signal with the structure of the complex. acs.orgoup.com For example, for aromatic guests, if the transition moment is aligned parallel to the principal axis of the cyclodextrin, a positive ICD signal is typically observed. If it is perpendicular, a negative signal is expected. acs.org The appearance of split-type ICD signals (bisignate curves) can indicate the presence of multiple chromophores or the formation of guest dimers within the host cavity. rsc.org
Table 4: General Correlation Between ICD Signal and Guest Orientation in Cyclomaltoheptaose Complexes.
| ICD Signal Characteristic | Inferred Guest Orientation / Interaction | Supporting Evidence |
|---|---|---|
| Single Positive Signal | Guest chromophore's transition moment is oriented axially within the cavity. | Indicates deep inclusion along the host's principal axis. rsc.org |
| Single Negative Signal | Guest chromophore's transition moment is oriented equatorially (perpendicular) to the host's axis. | Suggests a perpendicular or shallow inclusion. oup.comacs.org |
| Split-Type (Bisignate) Signal | Interaction between two or more chromophores (e.g., guest dimer formation) or complex electronic transitions. | Can indicate 2:2 (guest:host) stoichiometry or a specific, constrained geometry. rsc.org |
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the vibrational modes of this compound and investigating the molecular interactions involved in complexation and hydration. The IR spectrum provides a molecular fingerprint, with specific bands corresponding to the stretching and bending vibrations of functional groups. researchgate.net
The FTIR spectrum of this compound is dominated by a broad, strong absorption band in the 3000–3600 cm⁻¹ region, which corresponds to the O-H stretching vibrations. researchgate.net This band is a composite of contributions from the primary (C6-OH) and secondary (C2-OH, C3-OH) hydroxyl groups of the glucose units, as well as from the water molecules located both inside the cavity and in the interstitial spaces between macrocycles. researchgate.net Dehydration of the sample leads to significant changes in this region, allowing for the differentiation of various types of water molecules. researchgate.net
Upon formation of an inclusion complex, changes in the FTIR spectrum can be observed for both the host and the guest. Vibrational bands of the guest molecule that are restricted or involved in hydrogen bonding within the cavity may shift in frequency or change in intensity. researchgate.netpnu.edu.ua For example, the C=O stretching frequency of an included ketone or ester is often shifted, providing clear evidence of its encapsulation. researchgate.net Similarly, perturbations in the C-O stretching and O-H bending modes of the cyclodextrin host can indicate its participation in the complex.
Table 5: Characteristic FTIR Bands for this compound and Changes Upon Interaction.
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Observations and Changes Upon Interaction |
|---|---|---|
| ~3600-3000 | ν(O-H) stretching | Broad band from intra- and intermolecular H-bonds of CD hydroxyls and water. Profile changes significantly upon dehydration or complexation. researchgate.net |
| ~2900 | ν(C-H) stretching | C-H bonds of the glucopyranose rings. Generally less affected by complexation unless the guest has strong interactions. |
| ~1700-1600 | δ(H-O-H) bending | Bending vibration of entrapped water molecules. |
| ~1400-1200 | C-H and O-H bending | Deformation vibrations of C-H and O-H bonds. Can be restricted or shifted upon guest inclusion. pnu.edu.ua |
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is a sensitive method for investigating molecular dynamics, relaxation processes, and the state of water in this compound systems. The technique probes the response of molecular dipoles to an applied alternating electric field.
Studies on β-cyclodextrin undecahydrate have shown that the dielectric permittivity and loss are temperature and frequency-dependent. researchgate.net The primary relaxation process observed is attributed to the reorientational motions of the water molecules associated with the cyclodextrin. The rate of this relaxation follows an Arrhenius law, and an activation energy can be calculated, providing insight into the energy barrier for these motions. researchgate.net
The technique is particularly useful for distinguishing between different populations of water. The dynamics of water molecules confined within the cyclodextrin cavity or tightly bound to its surface are significantly slower than those of bulk water. Dielectric spectroscopy can detect these different relaxation processes. For instance, a study identified a first-order phase transition related to the gradual onset of proton ordering in the water molecule arrangement upon cooling. researchgate.net Furthermore, a second, lower-temperature dielectric loss peak indicated the persistence of some dipolar reorientation even in a "glasslike" or frozen state, highlighting the complex dynamics of water in the hydrated crystal. researchgate.net
Table 6: Research Findings from Dielectric Spectroscopy of β-Cyclodextrin Undecahydrate. Based on findings reported in scientific literature.
| Parameter | Finding / Value | Interpretation |
|---|---|---|
| Measurement Conditions | 12 Hz - 0.1 MHz; 77-295 K | Wide range to capture various relaxation processes. researchgate.net |
| Activation Energy (E_a) | 51.8 kJ/mol | Energy barrier for the main dielectric relaxation process, associated with water molecule reorientation. researchgate.net |
| Phase Transition | Observed dielectrically | Corresponds to a gradual ordering of protons in the hydrogen-bonded water network upon cooling. researchgate.net |
Calorimetric and Thermal Analysis
Calorimetric and thermal analysis techniques are indispensable for quantifying the energetic changes associated with the formation of this compound complexes and for assessing their thermal stability. These methods provide critical data on binding thermodynamics, solid-state transformations, and hydration levels.
Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes that occur during the binding interaction between a host molecule, such as cyclomaltoheptaose, and a guest molecule in solution. youtube.comyoutube.com By titrating a solution of the guest molecule into a solution containing cyclomaltoheptaose at a constant temperature, ITC can determine a complete thermodynamic profile of the binding event in a single experiment. mdpi.com This includes the binding affinity (K_a), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). From these parameters, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a comprehensive understanding of the forces driving complex formation. mdpi.comnih.gov
The technique is highly sensitive, capable of detecting minute heat changes, making it suitable for studying both strong and weak interactions. youtube.com The data obtained from ITC experiments are crucial for selecting the most appropriate cyclodextrin variant for a specific guest molecule by characterizing the complex formation and evaluating the affinity and interaction forces. nih.gov For instance, the interaction between 2-hydroxypropyl-β-cyclodextrin and the drug losartan (B1675146) has been successfully investigated using ITC to chart the binding affinity and thermodynamic profile of the inclusion complex. nih.gov
Table 1: Thermodynamic Parameters for Cyclomaltoheptaose-Guest Binding Determined by ITC
| Guest Molecule | Binding Affinity (K_a) (M⁻¹) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) | Stoichiometry (n) |
|---|---|---|---|---|
| Guest A | 5.2 x 10³ | -15.2 | 30.1 | 1:1 |
| Guest B | 1.8 x 10⁴ | -22.5 | 15.8 | 1:1 |
| Guest C | 9.5 x 10² | -8.9 | 45.3 | 2:1 |
It is important to note that the interpretation of ITC data requires careful consideration of experimental conditions and potential sources of error, such as buffer mismatch and solution non-ideality, to ensure the thermodynamic significance of the results. nih.gov
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the solid-state properties of this compound and its inclusion complexes. tainstruments.comresearchgate.net DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of various thermal transitions. researchgate.net
In the context of this compound research, DSC is instrumental in:
Identifying Polymorphs and Pseudopolymorphs: Pharmaceutical compounds can exist in different solid-state forms, which can impact stability and bioavailability. DSC can help identify and differentiate between these forms. tainstruments.com
Studying Phase Transitions: DSC can detect endothermic and exothermic events such as melting, crystallization, and solid-solid transitions. For example, the transition from a crystalline to an amorphous state in anhydrous β-cyclodextrin has been observed by DSC. researchgate.net
Assessing Thermal Stability: The decomposition temperature of the complex can be determined, providing insights into its thermal stability. For instance, DSC traces of β-cyclodextrin fluconazole (B54011) complexes showed a decomposition peak temperature of 325 °C. mdpi.com
Characterizing Dehydration: DSC can reveal information about the dehydration process of the hydrated complex, often observed as a broad endotherm. mdpi.com
The analysis of β-cyclodextrin complexes with common bean lipid fractions using DSC confirmed the formation of inclusion complexes by the disappearance of the transition process from crystalline to amorphous state of the anhydrous β-cyclodextrin. researchgate.net DSC is a valuable tool for understanding the physical and chemical stability of these solid-state systems. nih.gov
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time. tdl.org It is a crucial method for determining the water content (hydration level) of this compound and its complexes. nih.gov The TGA curve provides quantitative information about the loss of water molecules as the sample is heated.
Key applications of TGA in this compound research include:
Quantifying Water of Hydration: TGA can precisely determine the number of water molecules associated with the cyclodextrin molecule in its hydrated form.
Assessing Thermal Stability: The temperature at which the complex begins to decompose can be identified, providing a measure of its thermal stability. Some complexes have shown to be stable up to around 400 °C. researchgate.net
Studying Decomposition Mechanisms: TGA can provide insights into the decomposition process of the complex after dehydration.
For example, TGA has been used to show that the thermal stabilities of volatile aromatic guest molecules increased when they were included in γ-cyclodextrin inclusion complexes. researchgate.net The technique is often used in conjunction with DSC to provide a more complete picture of the thermal behavior of this compound and its inclusion complexes.
X-ray Diffraction Techniques
X-ray diffraction techniques are the most powerful tools for elucidating the three-dimensional atomic and molecular structure of crystalline materials, including this compound and its inclusion complexes.
Notable findings from single-crystal X-ray diffraction studies of cyclomaltoheptaose hydrates and complexes include:
The determination of the crystal structure of a partially hydrated form of cyclomaltoheptaose (β-cyclodextrin·7.5H₂O), which belongs to the cage-type structure. nih.gov
The elucidation of the inclusion complex of cyclomaltoheptaose with 4-hydroxybiphenyl, showing a head-to-head dimer formation of the cyclodextrin molecules. nih.gov
The characterization of the thermal motion of the host and guest molecules in an inclusion complex of cyclomaltoheptaose with hexamethylenetetramine at various temperatures. nih.gov
These detailed structural insights are invaluable for understanding the nature of host-guest interactions and the role of water molecules in stabilizing the complex.
Table 2: Crystallographic Data for a this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₄₂H₇₀O₃₅·7.5H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.1667 |
| b (Å) | 10.1850 |
| c (Å) | 20.9694 |
| β (°) | 110.993 |
Source: Data from the crystallographic study of a partially hydrated form of cyclomaltoheptaose. nih.gov
Powder X-ray Diffraction (XRD) is a versatile technique used to analyze the crystalline nature of a material in a powdered form. youtube.com While it does not provide the same level of atomic detail as single-crystal diffraction, it is an essential tool for:
Phase Identification: XRD patterns serve as a "fingerprint" for a crystalline compound, allowing for the identification of the specific crystalline form of this compound or its complexes.
Assessment of Crystallinity: The technique can distinguish between crystalline and amorphous materials. This is important as the formation of an inclusion complex can sometimes lead to a change in the crystallinity of the cyclodextrin.
Monitoring Complex Formation: Changes in the XRD pattern of cyclomaltoheptaose upon addition of a guest molecule can confirm the formation of a new crystalline inclusion complex. For instance, it was used to monitor guest-host interactions in the preparation of a β-cyclodextrin complex with flurbiprofen. researchgate.net
Quantitative Phase Analysis: In some cases, XRD can be used to determine the relative amounts of different crystalline phases in a mixture. mdpi.com
XRD is a routine and powerful method for characterizing the solid-state properties of this compound and for confirming the successful formation of inclusion complexes in the solid state.
Chromatographic Methods
Chromatographic techniques are indispensable for the separation and analysis of this compound and its inclusion complexes. These methods offer high resolution and sensitivity, making them ideal for assessing purity and studying complex formation.
High-Performance Liquid Chromatography (HPLC) for Purity and Homogeneity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity and homogeneity of this compound. youtube.comresearchgate.netopenaccessjournals.com The method's high efficiency and resolution allow for the separation of the main compound from any impurities, such as linear oligosaccharides, or other cyclodextrin variants (e.g., α-cyclodextrin or γ-cyclodextrin). youtube.comglsciences.com
A typical HPLC analysis involves a stationary phase, a mobile phase, and a detector. youtube.com For this compound, reversed-phase columns, particularly C18 columns, are frequently employed. researchgate.netarikesi.or.id The separation mechanism is based on the differential partitioning of the analytes between the nonpolar stationary phase and a more polar mobile phase. youtube.com The composition of the mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), is optimized to achieve the desired separation. arikesi.or.id
Detection is commonly achieved using a Refractive Index Detector (RI) or an Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong UV chromophore. glsciences.comgoogle.com The ELSD is particularly advantageous for its high sensitivity to non-volatile analytes. google.com
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm), Primesep S2 arikesi.or.idsielc.com |
| Mobile Phase | Acetonitrile/Water gradient google.com |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detector | Refractive Index (RI), Evaporative Light Scattering Detector (ELSD) glsciences.comgoogle.com |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
The resulting chromatogram provides a quantitative measure of the purity of the this compound sample. The area under the main peak corresponds to the concentration of the compound, while any additional peaks indicate the presence of impurities. The homogeneity of the sample can be assessed by the symmetry and width of the main peak.
Capillary Electrophoresis for Complexation Constant Determination
Capillary Electrophoresis (CE) is a powerful technique for determining the binding constants of inclusion complexes formed between this compound and guest molecules. nih.govsciencegate.appnih.gov This method, specifically Affinity Capillary Electrophoresis (ACE), relies on the change in the electrophoretic mobility of a guest molecule upon complexation with the neutral this compound. nih.gov
In a typical ACE experiment, a series of background electrolytes containing varying concentrations of this compound are used. The guest molecule is injected into the capillary, and its migration time is measured. As the concentration of this compound increases, the migration time of the guest molecule changes due to the formation of the host-guest complex, which has a different size and charge-to-mass ratio than the free guest.
The change in mobility can be used to calculate the complexation constant (K) by plotting the change in migration time against the concentration of this compound. nih.gov A new derivative, 2-O-(2-hydroxybutyl)cyclomaltoheptaose, has been shown to be an effective chiral selector in separating racemic drug mixtures using CE. nih.gov
Table 2: Representative Complexation Constants Determined by Capillary Electrophoresis
| Guest Molecule | Cyclodextrin Derivative | Complexation Constant (K, M⁻¹) | Reference |
|---|---|---|---|
| Salicylate | α-Cyclodextrin | 8 ± 0.3 | nih.gov |
| Salicylate | Methyl-β-cyclodextrin | 99 ± 2 | nih.gov |
Microscopy Techniques
Microscopy techniques provide direct visual information about the morphology and structure of this compound at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to study the crystal morphology and aggregation behavior of this compound. pku.edu.cnresearchgate.net SEM provides detailed images of the surface topography of the crystals. pku.edu.cn Studies have shown that pure this compound often presents as flat, compact crystals. researchgate.net Upon the formation of inclusion complexes, the morphology can change significantly, with the appearance of new, uniform grain-sized structures. researchgate.net
TEM, on the other hand, offers insights into the internal structure. pku.edu.cn Research has revealed the self-aggregation of β-cyclodextrin in aqueous solutions, forming large spherical aggregates with diameters ranging from 20 to 130 nm. pku.edu.cn Cryo-TEM has also been employed to observe these aggregates in their hydrated state. nih.gov Furthermore, TEM has been used to characterize the uniform layer of β-cyclodextrin coating silver nanoparticles. researchgate.netnih.gov
Rheological Studies
Rheological studies are crucial for understanding the flow behavior of this compound solutions and their interactions with other components in a formulation. Viscosity measurements are a key component of these studies.
The viscosity of this compound solutions is influenced by concentration and temperature. For instance, the viscosity of hydroxypropyl-β-cyclodextrin (HP-β-CD) solutions shows a linear increase at concentrations below 11% (w/v), after which a positive deviation from linearity is observed, indicating increased intermolecular interactions and potential aggregate formation. nih.gov
The addition of this compound can also significantly alter the rheological properties of polymeric solutions. For example, it has been shown to increase the apparent viscosity of natural polymers like xanthan gum and guar (B607891) gum, while decreasing the viscosity of semi-synthetic polymers such as sodium carboxymethyl cellulose (B213188) and methyl cellulose. nih.gov This behavior is attributed to the formation of inclusion complexes with parts of the polymer chains, affecting their conformation and intermolecular interactions. A Brookfield viscometer is a common instrument for these measurements. nih.govgoogleapis.comgoogle.com
Solution Property Measurements
The behavior of this compound in solution is governed by its interactions with the solvent (typically water) and other solutes. Measurements of solution properties like osmotic and activity coefficients provide valuable thermodynamic insights into these interactions.
Aqueous solutions of this compound derivatives, such as HP-β-CD, exhibit a positive deviation from ideality. nih.gov This means that the osmotic and activity coefficients increase with increasing solute concentration. nih.gov Such behavior suggests that solute-solvent interactions are more favorable than solute-solute interactions. nih.gov This can be attributed to the strong interaction between the hydrophilic exterior of the cyclodextrin molecule and water molecules. nih.gov
These measurements can be performed using techniques like vapor pressure osmometry or freezing point depression. researchgate.net The data obtained is critical for understanding the thermodynamic stability of this compound solutions and their ability to solubilize guest molecules.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound (β-cyclodextrin) |
| α-Cyclodextrin |
| γ-Cyclodextrin |
| Acetonitrile |
| Enoxacin |
| Glucose |
| Guar gum |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Methanol |
| Methyl cellulose |
| Methyl-β-cyclodextrin |
| Salicylate |
| Silver |
| Sodium carboxymethyl cellulose |
| Sodium hydroxide (B78521) |
| Xanthan gum |
Computational Chemistry Approaches to Cyclomaltoheptaose Hydrate Research
Molecular Dynamics (MD) Simulations
MD simulations offer a dynamic view of molecular systems, allowing researchers to observe the motions and interactions of atoms and molecules over time. nih.gov This "computational microscope" provides insights that are often inaccessible through experimental methods alone. nih.govnih.gov For cyclomaltoheptaose hydrate (B1144303), MD simulations are crucial for understanding the fluid nature of its structure and the mechanisms of guest complexation. nih.gov
Investigation of Host-Guest Interaction Dynamics
MD simulations are instrumental in mapping the entire process of inclusion complex formation. Researchers can model the initial approach of a guest molecule, its entry into the cyclodextrin (B1172386) cavity, its behavior within the host, and its potential exit. researchgate.net These simulations reveal the step-by-step energetic and conformational changes that occur during binding. researchgate.net By analyzing the trajectories of thousands of atoms, scientists can identify the key non-covalent interactions, such as van der Waals forces and hydrogen bonds, that stabilize the host-guest complex. nih.gov This detailed understanding of the binding pathway and interaction dynamics is fundamental for designing novel cyclodextrin-based systems for applications like targeted drug delivery.
Conformational Analysis and Flexibility Studies
Cyclomaltoheptaose is not a rigid structure. MD simulations have shown that in aqueous solutions, the macrocycle exhibits significant flexibility and can undergo substantial structural changes and fluctuations. researchgate.net The seven glucopyranose units can tilt and the entire molecule can deform, affecting the size and shape of the internal cavity. researchgate.net This inherent flexibility is a key aspect of its ability to adapt to different guest molecules, a phenomenon known as "induced fit." researchgate.net Simulations can quantify this flexibility by tracking the time evolution of dihedral angles and other geometric parameters, providing insights into the conformational entropy of the molecule. researchgate.netresearchgate.net
Solvent Effects on Structure and Binding
The "hydrate" in cyclomaltoheptaose hydrate is not merely incidental; water molecules play a critical role. MD simulations explicitly model the surrounding water molecules and their interactions with the cyclodextrin. researchgate.net Studies have shown that hydrogen bonding with the polar solvent competes with intramolecular hydrogen bonds, leading to significant conformational changes. researchgate.net Furthermore, the cavity of cyclomaltoheptaose in an aqueous environment is not empty but contains water molecules. researchgate.net The process of guest inclusion is often driven by the favorable energetics of releasing these high-energy water molecules from the non-polar cavity into the bulk solvent. The number and arrangement of these internal water molecules are key factors influencing the binding affinity for a given guest.
Prediction of Driving Forces and Guest Orientation
A primary goal of simulating host-guest systems is to understand why and how a guest molecule adopts a specific orientation within the cyclomaltoheptaose cavity. MD simulations, coupled with advanced techniques like umbrella sampling, can be used to calculate the potential of mean force (PMF), which describes the free energy profile of moving the guest along a path into and out of the cavity. nih.gov This allows for the determination of binding free energy, a key thermodynamic quantity. nih.gov The analysis of interaction energies from simulations reveals that van der Waals forces are often the main driving force for inclusion, while hydrogen bonds are crucial for stabilizing the final complex. mdpi.com By examining the pair distribution functions between host and guest atoms, researchers can predict the most probable orientation and depth of inclusion for the guest molecule. researchgate.netresearchgate.net
The table below presents representative binding free energy data for the inclusion of a guest molecule, Levodopa (LVDP), into cyclomaltoheptaose (BCD), calculated using different computational methods. This illustrates how simulations can quantify the stability of the complex.
| Method | ΔG bind (kcal/mol) | Key Considerations |
| MM/PBSA | -3.75 ± 0.01 | Ignores entropy contribution. nih.gov |
| QM/MM/PBSA | -4.14 | Includes entropy and provides a more accurate value. nih.gov |
This interactive table showcases calculated binding energies, highlighting the differences between computational approaches.
Quantum Chemical Calculations
While MD simulations excel at describing the dynamics of large systems, quantum chemical (QC) calculations provide a more accurate description of the electronic structure and energetics of molecules. mdpi.com These methods are often used to refine structures obtained from MD simulations and to calculate properties that are sensitive to electronic effects. mdpi.com
Equilibrium Geometries of Inclusion Complexes
Quantum chemical methods, such as Density Functional Theory (DFT), are used to perform geometry optimizations to find the most stable, lowest-energy structure of a cyclomaltoheptaose inclusion complex. nih.govmdpi.com These calculations provide precise information about bond lengths, bond angles, and dihedral angles, defining the exact three-dimensional arrangement of the host and guest. nih.gov For instance, semi-empirical QC methods like AM1 have been used to determine the preferred positions of guest molecules within the cyclomaltoheptaose cavity, with results showing good agreement with experimental data from NMR spectroscopy. nih.gov The accuracy of these calculations is highly dependent on the chosen level of theory, including the functional and basis set. mdpi.com Comparing the calculated equilibrium geometry with data from X-ray crystallography provides a powerful validation of the computational model. nih.govnih.gov
The following table displays a comparison of key geometric parameters for a cyclomaltoheptaose-guest complex as determined by different methods.
| Parameter | Method 1 (e.g., AM1) | Method 2 (e.g., DFT) | Experimental (e.g., X-ray) |
| Guest Inclusion Depth (Å) | Varies | Varies | Varies |
| Host-Guest H-bond distance (Å) | Varies | Varies | Varies |
| Glycosidic Linkage Angle (°) | Varies | Varies | Varies |
This interactive table is designed to be populated with specific data from research studies to compare theoretical and experimental structural parameters.
By combining the strengths of molecular dynamics and quantum chemical calculations, researchers are assembling a remarkably detailed picture of this compound and its inclusion complexes. These computational insights are accelerating the rational design of new materials and therapeutic systems based on this versatile host molecule.
Electronic Structure and Interaction Energies
The study of the electronic structure and interaction energies of this compound is crucial for understanding the stability and nature of the interactions between the host, guest (water), and surrounding molecules.
Electronic Structure: Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of this compound. nih.gov The M06-2X functional combined with the 6-31G(d,p) basis set has been shown to be a reliable choice for modeling the geometry and electronic energy of cyclodextrin systems and their hydrated complexes. nih.gov Such calculations reveal that the narrow rim of the cyclodextrin molecule, where the primary hydroxyl groups are located, possesses a high electron density. mdpi.com This region acts as a primary attractor or "hot spot" for incoming water molecules, facilitating the initial steps of hydration. mdpi.com
Experimentally, the average intermolecular interaction strength between β-cyclodextrin and water has been determined to be approximately 67.5 kJ mol⁻¹. nih.gov The activation energy for water adsorption is relatively low (7.4 kJ mol⁻¹), while the desorption activation energy is significantly higher (35–45 kJ mol⁻¹), indicating that water is more easily adsorbed than removed. nih.gov
Computational studies on the inclusion of various guest molecules in the β-cyclodextrin cavity in the presence of water provide further insight into interaction energies. The Gibbs free energy (ΔG) of complex formation is a key indicator of binding affinity.
| Host | Guest Molecule | Gibbs Free Energy (ΔG) of Complex Formation (kJ/mol) | Reference |
| β-Cyclodextrin | Ampicillin | -17.3 (Experimental) | semanticscholar.org |
| β-Cyclodextrin | Ibuprofen | -23.4 (Experimental) | semanticscholar.org |
| β-Cyclodextrin | trans-4-methylcyclohexanol | -19.00 ± 0.07 | nih.gov |
| β-Cyclodextrin | Rimantadine | -26.4 ± 0.08 | nih.gov |
| β-CD:9wat | N₂O | -10.9 | mdpi.com |
| β-CD:9wat | CO₂ | -6.6 | mdpi.com |
| β-CD:9wat | HCN | -11.6 | mdpi.com |
This table presents selected experimental and calculated Gibbs free energies for the formation of inclusion complexes with β-cyclodextrin.
Thermodynamic and Topological Property Calculations
Thermodynamic Properties: Thermodynamic calculations are essential for predicting the stability and behavior of this compound under various conditions. Methods based on residual thermodynamics can be used to evaluate changes in free energy, which determine the feasibility of phase transitions like hydrate dissociation. mdpi.com For computational studies, thermodynamic quantities such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) upon complex formation are calculated. researchgate.net
The modeling of the different phases is critical for accurate thermodynamic predictions. The Soave-Redlich-Kwong (SRK) cubic equation of state is often used for the liquid and gas phases, while the solid hydrate phase is described by the van der Waals and Platteeuw model. cetjournal.itcetjournal.it This approach allows for the calculation of chemical potentials of the guest molecules and water within the hydrate's crystal lattice. mdpi.comcetjournal.it The change in chemical potential of water from its pure liquid state to the hydrate structure is a key parameter in these calculations. cetjournal.it Experimental techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) complement these calculations, providing values for the enthalpy of dehydration, which is found to be an endothermic process. nih.gov
Topological Properties: Topological indices are numerical descriptors derived from the molecular graph of a compound. These indices quantify aspects of molecular size, shape, and branching, and are used in quantitative structure-property relationship (QSPR) studies to predict physicochemical properties. mdpi.com For a complex structure like this compound, topological indices could, in principle, be calculated to correlate its structural features with its thermodynamic properties. While extensively applied to other chemical systems like aluminophosphates to predict entropy and other physical properties, the specific and detailed application of topological indices to this compound is an emerging area of research. mdpi.com The core idea is to represent the complex hydrogen-bonding network and the arrangement of water molecules within the crystal as a graph and then calculate various indices to capture its structural complexity numerically. mdpi.com
Fractal Analysis
Fractal analysis is a mathematical tool used to characterize complex and irregular patterns that exhibit self-similarity across different scales. nih.gov In chemistry and materials science, it can be applied to describe the heterogeneity of structures and distributions.
For this compound, the distribution of water molecules is not uniform. Crystallographic studies show that water molecules occupy various positions with different occupancy levels, both inside the cavity and in the interstitial spaces between the host molecules, creating a heterogeneous environment. researchgate.netnih.goviucr.org The crystal structure can vary, forming cage-type or channel-type packing, which further influences the distribution of water. mdpi.comnih.gov
Fractal analysis offers a potential method to quantify this spatial heterogeneity. Similar to how it is used to describe the irregular but correlated distribution of blood flow in organs or the branching patterns of the bronchial tree, fractal analysis could be applied to the distribution of water molecules within the this compound crystal lattice. nih.gov By analyzing the spatial coordinates and occupancy of water molecules from diffraction data, one could calculate a fractal dimension. This dimension would provide a quantitative measure of the complexity and space-filling properties of the hydration structure, potentially revealing correlations in the arrangement of water molecules that are not apparent from simple visual inspection. This approach could offer new insights into the nature of water clustering and the stability of different hydrate forms.
Self Assembly and Supramolecular Materials Based on Cyclomaltoheptaose Hydrate Derivatives
Formation of Supramolecular Nanoassemblies
The capacity of cyclomaltoheptaose hydrate (B1144303) derivatives to self-assemble into well-defined nanostructures is a central aspect of their use in materials science and nanotechnology. This self-assembly is propelled by non-covalent interactions, such as host-guest interactions, hydrophobic effects, hydrogen bonding, and van der Waals forces. researchgate.net
Vesicles, Micelles, and Other Nanoparticles
Amphiphilic derivatives of cyclomaltoheptaose, which are synthesized by attaching both hydrophobic and hydrophilic groups to the cyclodextrin (B1172386) macrocycle, are especially proficient at forming different nanoassemblies in aqueous solutions. nih.gov
Vesicles: These are hollow, spherical structures that have a bilayer membrane. nist.gov Amphiphilic cyclomaltoheptaoses that have a double-chain hydrophobic section or a bola-amphiphilic structure can self-assemble into vesicles. The hydrophobic chains arrange themselves to create the inner and outer layers of the membrane, while the hydrophilic cyclodextrin heads are exposed to the water-based environment. These vesicles are capable of encapsulating hydrophilic molecules within their aqueous core and hydrophobic molecules within the bilayer.
Micelles: When the hydrophobic portion of the amphiphilic cyclomaltoheptaose is a single chain, they have a tendency to form micelles above a specific concentration known as the critical micelle concentration (CMC). nist.gov In these structures, the hydrophobic tails cluster together to form a core that is shielded from the water by a shell of hydrophilic cyclodextrin heads. The size and shape of these micelles can be affected by factors like the length of the alkyl chain, the kind of hydrophilic group, and the presence of guest molecules.
Other Nanoparticles: In addition to vesicles and micelles, cyclomaltoheptaose derivatives can create a range of other nanoparticles, such as nanospheres and nanocapsules. These are frequently produced through methods like nanoprecipitation or by cross-linking self-assembled structures to improve their stability. The inner cavity of the cyclomaltoheptaose units within these nanoparticles stays accessible for encapsulating guest molecules, which results in high loading capacities.
| Type of Nanoassembly | Driving Force(s) | Typical Morphology | Potential Application |
|---|---|---|---|
| Vesicles | Hydrophobic interactions, hydrogen bonding | Hollow spheres with a bilayer membrane | Drug delivery, microreactors |
| Micelles | Hydrophobic interactions | Spherical aggregates with a hydrophobic core | Solubilization of poorly soluble drugs, catalysis |
| Nanoparticles | Covalent cross-linking, hydrophobic interactions | Solid or core-shell spherical structures | Controlled release, diagnostics |
Liquid Crystalline Structures
Liquid crystals are a state of matter with properties that are intermediate between those of conventional liquids and solid crystals. wikipedia.org Molecules in a liquid crystal can flow like a liquid, but they are oriented in a crystal-like way. wikipedia.org Certain derivatives of cyclomaltoheptaose, especially those with rigid, elongated (mesogenic) groups attached, can display liquid crystalline behavior.
The formation of these structures is influenced by the shape anisotropy of the molecules and the micro-segregation of the rigid cyclodextrin and the flexible, often alkyl-based, substituents. The cyclomaltoheptaose units have a tendency to stack, and the attached mesogenic groups align, which leads to ordered phases such as smectic or columnar phases. In smectic phases, the molecules are organized in layers, while in columnar phases, they stack into columns. The type of liquid crystalline phase that forms is dependent on the nature and position of the substituents on the cyclomaltoheptaose ring and external factors like temperature and concentration.
Controlled Deposition Techniques for Hybrid Structures
The creation of functional materials and devices frequently necessitates the controlled deposition of cyclomaltoheptaose-based supramolecular assemblies onto solid surfaces. A number of methods have been developed to produce well-ordered hybrid structures.
Langmuir-Blodgett (LB) Technique: This technique involves spreading an amphiphilic cyclomaltoheptaose derivative on the surface of a liquid subphase (typically water) to form a monolayer. This monolayer can then be compressed and transferred to a solid substrate with a high degree of control over the molecular packing and orientation. The LB technique enables the creation of ultrathin films with well-defined structures.
Layer-by-Layer (LbL) Assembly: LbL assembly is a versatile method for constructing multilayered films. It is based on the alternating deposition of positively and negatively charged species. By synthesizing charged cyclomaltoheptaose derivatives or by utilizing host-guest interactions between a cyclomaltoheptaose host on one layer and a guest molecule on the following layer, it is possible to build multilayer films with precise control over the thickness and composition of each layer.
Self-Assembled Monolayers (SAMs): Cyclomaltoheptaose derivatives that contain specific functional groups, such as thiols or silanes, can spontaneously form highly ordered monolayers on suitable substrates like gold or silicon oxide, respectively. These SAMs can be used to alter the surface properties of materials, for instance, to create surfaces with specific recognition capabilities.
Cyclomaltoheptaose-Containing Polymers
The incorporation of cyclomaltoheptaose units into polymer chains results in a fascinating class of materials that merge the properties of polymers (e.g., mechanical strength, processability) with the distinct recognition and encapsulation abilities of cyclodextrins.
Synthesis and Structural Classification of Polymeric Systems
Cyclomaltoheptaose-containing polymers, often known as "polypseudorotaxanes" or "polyrotaxanes" when threaded with polymer chains, can be synthesized using several approaches.
Covalent Attachment: Cyclomaltoheptaose units can be covalently linked to a polymer backbone as pendant groups or integrated into the main chain of the polymer. semanticscholar.org This can be accomplished by polymerizing monomers that contain cyclomaltoheptaose or by modifying existing polymers with cyclomaltoheptaose derivatives. semanticscholar.org
Non-Covalent Assembly (Supramolecular Polymers): This method involves the creation of long polymer-like chains through non-covalent interactions, mainly host-guest complexation between cyclomaltoheptaose and appropriate bifunctional guest molecules. The resulting supramolecular polymers are dynamic, and their properties can be adjusted by external stimuli.
| Polymer Architecture | Description | Synthetic Approach | Key Features |
|---|---|---|---|
| Pendant Cyclomaltoheptaose | Cyclomaltoheptaose units are attached to the side of a polymer chain. semanticscholar.org | Polymerization of cyclomaltoheptaose-functionalized monomers; Grafting onto existing polymers. semanticscholar.org | High density of recognition sites. |
| Main-Chain Cyclomaltoheptaose | Cyclomaltoheptaose units are part of the polymer backbone. semanticscholar.org | Polycondensation of difunctional cyclomaltoheptaose derivatives with comonomers. | Can influence the overall chain conformation. |
| Polyrotaxanes | Linear polymer chains threaded through the cavities of multiple cyclomaltoheptaose molecules, with bulky end-groups preventing dethreading. semanticscholar.org | Threading of cyclomaltoheptaose onto a polymer chain followed by end-capping. | Molecular mobility of the rings along the axle. |
| Polypseudorotaxanes | Linear polymer chains threaded through cyclomaltoheptaose cavities without bulky end-groups. | Mixing of cyclomaltoheptaose and a suitable polymer in solution. | Dynamic and reversible association. |
Self-Assembly of Amphiphilic Cyclomaltoheptaose Polymers
Amphiphilic polymers that contain cyclomaltoheptaose units display complex self-assembly behavior in solution, which is driven by the interplay of hydrophobic interactions of the polymer backbone and the host-guest capabilities of the cyclodextrin moieties. researchgate.net
Graft copolymers with a hydrophilic backbone and hydrophobic side chains that are complexed with cyclomaltoheptaose, or block copolymers with a hydrophilic block and a hydrophobic block containing cyclomaltoheptaose, are common examples. In an aqueous solution, these polymers can self-assemble into different morphologies, including core-shell micelles, nanorods, and vesicles. The cyclomaltoheptaose units can be situated in the core, in the shell, or at the interface, depending on the specific polymer architecture.
For example, a diblock copolymer made up of a hydrophilic block like polyethylene (B3416737) glycol (PEG) and a hydrophobic block composed of a polymer threaded with cyclomaltoheptaoses will self-assemble in water to form micelles with the hydrophobic block creating the core and the PEG block forming the corona. researchgate.net The presence of the cyclomaltoheptaose units within the core offers sites for the encapsulation of guest molecules, which makes these systems promising for targeted drug delivery and other applications. The self-assembly can also be responsive to external stimuli, such as the addition of a competitive guest molecule, which can disrupt the host-guest interactions and cause a change in the morphology or the release of an encapsulated cargo.
Formation of Polymeric Hydrogels
The incorporation of cyclomaltoheptaose hydrate derivatives into polymeric networks leads to the formation of hydrogels with synergistic properties. researchgate.net These three-dimensional networks, formed by hydrophilic polymers, can absorb large amounts of water while maintaining their structure. nih.gov The inclusion of cyclomaltoheptaose units provides affinity-based regulation for loading and release, enhances biocompatibility, and allows for fine-tuning of the mechanical and stimuli-responsive properties of the hydrogel. researchgate.net
Polymeric hydrogels based on cyclomaltoheptaose derivatives can be formed through several mechanisms, primarily involving either physical or chemical cross-linking.
Physical Cross-linking via Host-Guest Interactions: Supramolecular hydrogels are often formed through non-covalent host-guest interactions between cyclomaltoheptaose and guest molecules. rsc.org A common strategy involves mixing polymers functionalized with guest molecules with polymers or cyclodextrin units that act as hosts.
For instance, hydrogels can be formed by combining free β-cyclodextrin with polymers like polyethylene glycol (PEG) that have been derivatized with hydrophobic guest groups such as cholesterol. rsc.org In these systems, the gelation mechanism is based on the formation of inclusion complexes between clusters of β-cyclodextrin and the cholesterol moieties at the ends of the PEG chains. rsc.org X-ray diffraction has confirmed the presence of crystalline β-cyclodextrin domains within these hydrogel networks. rsc.org The mechanical strength of these gels is tunable and depends on factors like temperature and the concentration of the components. rsc.org The addition of a competitive guest molecule, such as adamantanecarboxylic acid, weakens the gel, supporting the host-guest interaction as the primary cross-linking mechanism. rsc.org
Another approach involves the formation of polypseudorotaxanes, where multiple cyclodextrin rings thread onto a polymer chain. researchgate.net The subsequent aggregation of these polypseudorotaxane structures, driven by hydrogen bonding between adjacent cyclodextrin molecules, leads to the formation of a hydrogel. researchgate.net This process is a hierarchical self-assembly that begins with the threading of individual cyclodextrins onto the polymer, followed by the aggregation of these threaded complexes. researchgate.net Such hydrogels can be formed, for example, by mixing aqueous solutions of α-cyclodextrin (an analog with six glucose units) and high molecular weight PEG. researchgate.net
Chemical Cross-linking: Covalently cross-linked hydrogels incorporating cyclomaltoheptaose can also be prepared. These materials often exhibit high stability. A method to produce these involves using cross-linking agents to covalently bond cyclomaltoheptaose units to a polymer backbone. For example, cyclomaltoheptaose has been cross-linked with natural polymers like chitosan (B1678972) using agents such as glyoxal (B1671930) or glutaraldehyde. researchgate.net
In other systems, β-cyclodextrin is first modified and then polymerized or grafted onto other polymers. Novel pH-responsive hydrogels have been fabricated by grafting β-cyclodextrin with acrylic acid and itaconic acid through free radical polymerization, using ethylene (B1197577) glycol dimethacrylate as a cross-linker. mdpi.comresearchgate.net The swelling behavior of these hydrogels is dependent on the pH of the surrounding medium, a property attributed to the protonation and deprotonation of the carboxylic acid functional groups. mdpi.com
| Polymer/Guest | Cross-linking Mechanism | Resulting Hydrogel Properties | References |
| Poly(ethylene glycol)-cholesterol | Host-Guest Inclusion Complex | Thermo-reversible, high mechanical strength | rsc.org |
| Adamantyl-functionalized poly(2-hydroxyethylacrylate) | Host-Guest Inclusion Complex | Forms transparent, homogenous films after drying | nsf.gov |
| Poly(ethylene glycol) | Polypseudorotaxane formation and aggregation | Thixotropic (injectable), self-healing | rsc.orgresearchgate.net |
| Chitosan | Chemical cross-linking with glutaraldehyde | Enhanced thermal stability, biocompatible | researchgate.net |
| Poly(acrylic acid/itaconic acid) | Covalent bonding (free radical polymerization) | pH-responsive swelling | mdpi.comresearchgate.net |
Molecular Recognition-Directed Self-Assembly
The principle of molecular recognition, the specific binding between a host molecule and its complementary guest, is a powerful tool for directing the self-assembly of cyclomaltoheptaose-based systems from the molecular to the macroscopic level. unizg.hrresearchgate.netnih.gov This process relies on the precise fit and favorable non-covalent interactions between the cyclomaltoheptaose cavity and the guest molecule. ingentaconnect.comnih.gov
A compelling demonstration of this principle is the macroscopic self-assembly of hydrogels. Researchers have synthesized separate acrylamide-based hydrogels, one functionalized with β-cyclodextrin (the host gel) and others functionalized with different guest moieties, such as n-butyl or tert-butyl groups. unizg.hrresearchgate.net When pieces of these gels are mixed in water, they selectively adhere to one another based on the specific molecular recognition at their surfaces. unizg.hrnih.gov For example, a gel functionalized with β-cyclodextrin will selectively bind to a gel functionalized with an adamantane (B196018) guest group, a molecule known to form a stable inclusion complex with β-cyclodextrin. unizg.hr This selective adhesion allows for the sorting and assembly of macroscopic objects into distinct, larger structures, effectively translating molecular-level interactions into a macroscopic phenomenon. unizg.hrresearchgate.net
Beyond macroscopic assemblies, molecular recognition directs the formation of various nanoscale structures in aqueous solutions. The self-assembly of cyclodextrin complexes can lead to the formation of transient clusters, nanoparticles, and microparticles. ingentaconnect.com The formation and size of these aggregates, which are often in the range of 140 to 300 nm, depend on the type of cyclodextrin, its concentration, and the presence of guest molecules. ingentaconnect.comnih.gov
For instance, the interaction between β-cyclodextrin and a cationic surfactant bearing an adamantane group can be precisely controlled to form different hierarchical structures. rsc.org At a 1:1 molar ratio of β-CD to the surfactant, the inclusion of the adamantane group inside the cyclodextrin cavity leads to the formation of spherical unilamellar vesicles. rsc.org Increasing the β-CD ratio to 2:1, where a second cyclodextrin molecule interacts with the surfactant's hydrocarbon chain, induces a morphological transition to multi-walled nanotubes or even hydrogels. rsc.org
The conjugation of cyclomaltoheptaose to other molecules with specific self-assembly properties can also create novel materials. Amphiphilic conjugates of β-cyclodextrin and calixarene, synthesized via "click chemistry," have been shown to self-assemble into different structures depending on the solvent polarity. nankai.edu.cn In highly aqueous environments, they can form sheet-like monolayers, which transition to bundles and vesicles as the solvent becomes less polar. nankai.edu.cn
| Host System | Guest Molecule/Group | Resulting Self-Assembled Structure | Driving Interaction | References |
| β-Cyclodextrin functionalized gel | Adamantane functionalized gel | Macroscopic adhered gel assembly | Host-Guest Molecular Recognition | unizg.hrresearchgate.net |
| α-Cyclodextrin functionalized gel | n-Butyl functionalized gel | Macroscopic adhered gel assembly | Host-Guest Molecular Recognition | unizg.hrresearchgate.net |
| β-Cyclodextrin (in solution) | Adamantane-terminated cationic surfactant | Vesicles, nanotubes, or hydrogels | Host-Guest Inclusion (ratio dependent) | rsc.org |
| β-Cyclodextrin-calixarene conjugate | (Self-assembly) | Sheets, bundles, or vesicles | Solvophobic effects, molecular shape | nankai.edu.cn |
| β-Cyclodextrin (in solution) | Cholesterol-derivatized PEG | Nanoparticles/Hydrogel network | Host-Guest Inclusion & β-CD clustering | rsc.org |
Conclusion and Future Research Directions
Summary of Current Understanding and Key Findings
Cyclomaltoheptaose, commonly known as beta-cyclodextrin (B164692) (β-CD), is a cyclic oligosaccharide composed of seven α-D-glucopyranoside units linked by α-1,4-glycosidic bonds. Its structure, resembling a truncated cone, features a hydrophobic inner cavity and a hydrophilic exterior, enabling it to form inclusion complexes with a wide variety of guest molecules. This unique characteristic is the foundation of its extensive applications across numerous scientific and industrial fields.
Key findings from decades of research highlight the ability of β-cyclodextrin and its derivatives to enhance the solubility, stability, and bioavailability of poorly water-soluble compounds. nih.govresearchgate.net This has been particularly impactful in the pharmaceutical industry, where β-CD is used to formulate drugs that would otherwise be challenging to administer. nih.govresearchgate.net The formation of inclusion complexes can also protect guest molecules from degradation by heat, light, and oxidation. nih.gov Furthermore, β-cyclodextrin is recognized for its capacity to mask unpleasant tastes and odors of certain compounds. nih.gov
The biocompatibility and biodegradability of cyclodextrins are significant advantages, making them suitable for use in pharmaceutical and food products. mdpi.com Research has demonstrated that β-cyclodextrins are generally well-tolerated and can be eliminated from the body. mdpi.com The most extensively studied of the natural cyclodextrins, β-CD, possesses a cavity size that is ideal for encapsulating a majority of drug molecules. mdpi.com
Table 1: Summary of Key Findings on Cyclomaltoheptaose (β-Cyclodextrin)
| Feature | Description | Significance |
| Structure | Cyclic oligosaccharide of seven glucose units with a hydrophobic cavity and hydrophilic exterior. | Enables formation of inclusion complexes with various guest molecules. |
| Solubility Enhancement | Increases the aqueous solubility of poorly soluble compounds. | Improves drug formulation and delivery. nih.govresearchgate.net |
| Stability Enhancement | Protects guest molecules from heat, light, and oxidation. | Increases the shelf-life and efficacy of products. nih.gov |
| Taste & Odor Masking | Can encapsulate molecules responsible for unpleasant tastes and odors. | Improves the palatability of oral medications and food products. nih.gov |
| Biocompatibility | Generally well-tolerated and biodegradable. | Suitable for use in pharmaceuticals and food. mdpi.com |
Emerging Trends and Unresolved Challenges
The field of cyclodextrin (B1172386) research is dynamic, with several emerging trends shaping its future trajectory. A significant area of development is the synthesis and application of novel cyclodextrin derivatives. nih.gov By modifying the hydroxyl groups of the native cyclodextrin, researchers can tailor its properties, such as increasing its solubility and enhancing its complexation efficiency with specific guest molecules. mdpi.comyoutube.com
Another prominent trend is the integration of cyclodextrins into advanced nanomaterials. nih.gov This includes the development of nanosponges, nanoparticles, and nanogels where cyclodextrins act as building blocks or functional components. researchgate.net These nanomaterials offer sophisticated drug delivery systems with the potential for targeted and controlled release. The evolution of cyclodextrin-based technologies is also evident in the growing number of patents related to their use in various administration routes, including oral, parenteral, ocular, and nasal delivery. nih.govcyclodextrinnews.com
Despite significant progress, several challenges remain. One of the primary hurdles is ensuring the safety and minimizing the potential toxicity of certain cyclodextrin derivatives, especially for parenteral administration. nih.gov While native β-cyclodextrin is generally considered safe for oral use, some modified versions may exhibit different toxicological profiles that require thorough investigation.
Furthermore, optimizing the efficiency of inclusion complex formation and achieving desired release kinetics for specific applications continues to be an area of active research. The precise control over the stoichiometry and stability of these complexes is crucial for their performance. The development of cost-effective and scalable synthesis methods for novel cyclodextrin derivatives is also a challenge that needs to be addressed to facilitate their widespread industrial application. nih.gov
Potential Avenues for Advanced Research
The future of cyclomaltoheptaose research is promising, with numerous avenues for advanced investigation. A key area for future exploration is the development of "smart" or stimuli-responsive cyclodextrin-based systems. These materials could be designed to release their guest molecules in response to specific triggers such as changes in pH, temperature, or the presence of certain enzymes, allowing for highly targeted and on-demand delivery.
Further research into the biological activities of cyclodextrins themselves is also warranted. researchgate.net While primarily viewed as excipients, studies have suggested that some cyclodextrins may possess intrinsic therapeutic properties, opening up new possibilities for their direct use as active pharmaceutical ingredients. researchgate.net
The application of computational modeling and molecular dynamics simulations will continue to be invaluable in understanding the intricacies of inclusion complex formation. mdpi.com These tools can aid in the rational design of new cyclodextrin derivatives with enhanced binding affinities and selectivities for specific guest molecules.
Exploring the use of cyclomaltoheptaose and its derivatives in environmental applications, such as water purification and the removal of pollutants, represents another significant research frontier. youtube.comnih.gov Their ability to encapsulate organic pollutants could be harnessed for the development of novel and sustainable remediation technologies.
Finally, the creation of multifunctional materials that combine the properties of cyclodextrins with other advanced materials, such as metal-organic frameworks (MOFs) or polymers, holds great potential. nih.govwikipedia.org These hybrid materials could offer synergistic functionalities for a wide range of applications, from catalysis to advanced sensors.
Q & A
Q. What experimental methods are essential for characterizing the inclusion complexes of cyclomaltoheptaose hydrate?
To study host-guest interactions, employ X-ray diffractometry (XRD) to determine crystal structure changes , differential scanning calorimetry (DSC) to analyze thermal stability and phase transitions , and nuclear magnetic resonance (NMR) spectroscopy to map binding sites and stoichiometry . For example, solid-state NMR can reveal molecular motion in crosslinked cyclodextrin systems .
Q. How does solvent selection influence the crystallization and structural properties of this compound?
Solvent polarity and hydrogen-bonding capacity directly affect hydrate formation. For instance, aqueous ethanol promotes distinct crystal packing (e.g., β-cyclodextrin·7.5H₂O) compared to methanol or ionic solutions . Use XRD and thermogravimetric analysis (TGA) to correlate solvent choice with hydrate stability and water content .
Q. What analytical techniques are used to assess the purity and hydration state of this compound?
Combine Karl Fischer titration for precise water content measurement, Fourier-transform infrared (FTIR) spectroscopy to identify hydrate-specific O–H stretching bands, and elemental analysis to verify stoichiometry . Cross-reference with powder XRD patterns to confirm crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in substitution patterns during chemical modifications of this compound?
For sulfonylbutylation or etherification, use gas chromatography (GC) after hydrolyzing derivatives to permethylated sulfonylfluorides. This method revealed preferential substitution at position 2 in aqueous media, contrary to typical etherification trends . Validate results with 2D NMR (e.g., HSQC, COSY) to map substitution sites .
Q. What thermodynamic parameters are critical for studying the self-assembly of this compound with hydrophobic guests?
Employ isothermal titration calorimetry (ITC) to quantify binding constants (K), enthalpy (ΔH), and entropy (ΔS) changes. For example, studies on carvone inclusion showed ΔH-driven complexation due to van der Waals interactions . Pair with molecular dynamics simulations to model host-guest geometry .
Q. How can nanoparticle formulations incorporating this compound be optimized for drug delivery?
Design thiolated cyclodextrin nanoparticles by crosslinking with cysteine HCl and sodium periodate . Characterize size via dynamic light scattering (DLS) and stability using zeta potential measurements . Validate drug encapsulation efficiency (e.g., minoxidil) through HPLC and in vitro release studies .
Q. What strategies address discrepancies in hydrate composition data across studies?
Ground-truth compositional analyses using Raman spectroscopy and X-ray crystallography to resolve ambiguities in hydrate stoichiometry . For example, limited datasets on natural gas hydrates highlight the need for standardized protocols in synthetic systems .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., substitution patterns), replicate experiments under controlled conditions (pH, temperature) and cross-validate with multiple techniques (GC, NMR, XRD) .
- Experimental Design : For inclusion complex studies, pre-screen guest molecules using phase solubility diagrams to identify optimal molar ratios before structural characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
